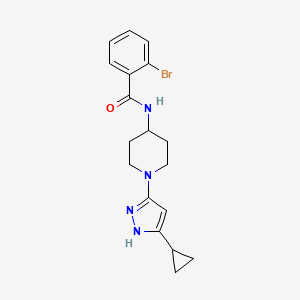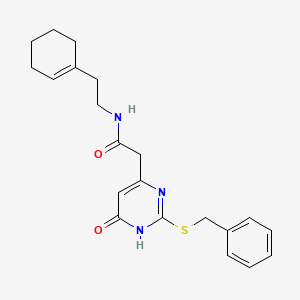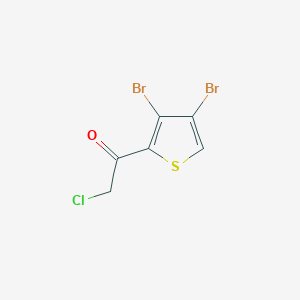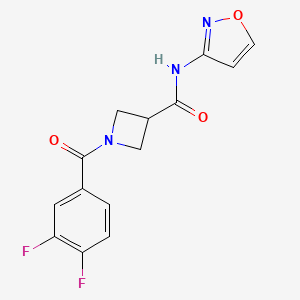
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole, also known as NTO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. NTO is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.
Scientific Research Applications
Computational and Pharmacological Evaluation
- A study conducted by Faheem (2018) focused on computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, assessing their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The derivatives demonstrated varying degrees of binding and inhibitory effects across different assays, indicating potential applications in medicinal chemistry (Faheem, 2018).
Anticancer and Antiviral Evaluation
- Salahuddin et al. (2014) synthesized and characterized 1,3,4-oxadiazole derivatives starting from o-phenylenediamine and naphthalene-acetic acid, evaluating their in vitro anticancer activity. One compound was found to be most active on breast cancer cell lines, suggesting these derivatives' potential as anticancer agents (Salahuddin et al., 2014).
- El-Sayed et al. (2009) explored the anti-HIV activity of new 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives, showing moderate to high antiviral activity against HIV-1. This research highlights the potential use of these compounds in developing antiviral drugs (El‐Sayed et al., 2009).
Molecular Packing and Electronic Structure
- A theoretical study by Wang et al. (2014) on the molecular aggregation structure of bi-1,3,4-oxadiazole derivatives, including analysis of their molecular packing and electronic structure, provides insights into their potential applications in materials science, particularly in designing molecular self-assemblies and electronic devices (Wang et al., 2014).
Antimicrobial and Antiproliferative Activities
- Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, evaluating their antimicrobial and antiproliferative activities. Some compounds exhibited significant biological properties, indicating their potential as therapeutic agents (Mansour et al., 2020).
properties
IUPAC Name |
3-(3-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-14-5-4-8-18(11-14)21-23-22(27-26-21)20-13-19(24-25-20)17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHIWTUFMKWEJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)
![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)



![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)